4-(4-Chlorophenyl)sulfonyl-5-pyrrolidin-1-yl-2-thiophen-2-yl-1,3-oxazole
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Overview
Description
The compound “4-(4-Chlorophenyl)sulfonyl-5-pyrrolidin-1-yl-2-thiophen-2-yl-1,3-oxazole” is a complex organic molecule that contains several functional groups and rings. These include a pyrrolidine ring, a thiophene ring, an oxazole ring, and a sulfonyl group attached to a chlorophenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring system. The exact method would depend on the starting materials and the specific reactions used . Pyrrolidine derivatives are often synthesized from proline or other cyclic precursors .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple ring systems would likely result in a fairly rigid structure. The sulfonyl group could potentially participate in hydrogen bonding or other intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the pyrrolidine ring might undergo reactions at the nitrogen atom, while the sulfonyl group could potentially be reduced or hydrolyzed .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could increase its solubility in water, while the multiple ring systems might increase its melting point .Scientific Research Applications
Synthesis and Biological Activities
- A new class of sulfone linked bis heterocycles, including compounds with structures related to 4-(4-Chlorophenyl)sulfonyl-5-pyrrolidin-1-yl-2-thiophen-2-yl-1,3-oxazole, has been synthesized and tested for antimicrobial activity and cytotoxicity. Some chloro-substituted compounds demonstrated comparable antibacterial activity to chloramphenicol against Pseudomonas aeruginosa and antifungal activity to ketoconazole against Penicillium chrysogenum. Moreover, a vinylsulfonyl oxadiazole compound showed appreciably cytotoxic activity on A549 lung carcinoma cells (Muralikrishna et al., 2012).
- Synthesis of dimethyl sulfomycinamate, an oxazole-thiazole-pyridine product from the thiopeptide antibiotic sulfomycin I, through a 13-step process, highlights the complex synthetic pathways involved in producing compounds with potential biological activities (Bagley et al., 2003).
Anticancer and Antimicrobial Agents
- Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized, aiming to create effective antibacterial agents. This research underscores the potential of sulfone and oxazole-containing compounds in developing new treatments for bacterial infections (Azab, Youssef, & El-Bordany, 2013).
- The synthesis and evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles for their anticancer properties indicate the potential of these compounds against various cancer cell lines. One compound showed significant activity against CNS cancer subpanels, suggesting specific antitumor activities that warrant further investigation (Zyabrev et al., 2022).
Chemical Properties and Applications
- The study on the electrochemical reduction of CO2 catalyzed by Re(pyridine-oxazoline)(CO)3Cl complexes provides insights into the chemical properties of oxazole derivatives and their potential applications in CO2 reduction and environmental remediation efforts (Nganga et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-5-pyrrolidin-1-yl-2-thiophen-2-yl-1,3-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S2/c18-12-5-7-13(8-6-12)25(21,22)16-17(20-9-1-2-10-20)23-15(19-16)14-4-3-11-24-14/h3-8,11H,1-2,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPPCOSGYBNKSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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